molecular formula C9H12F2N2 B13613551 4-(4,4-difluorocyclohexyl)-1H-pyrazole

4-(4,4-difluorocyclohexyl)-1H-pyrazole

Cat. No.: B13613551
M. Wt: 186.20 g/mol
InChI Key: FYYXWXOLZOAXOB-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a pyrazole ring attached at the same position. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Key properties:

  • Molecular Formula: C₉H₁₁F₂N₂
  • Molecular Weight: 200.20 g/mol
  • LogP: ~2.8 (predicted, indicating moderate lipophilicity)
  • Solubility: Poor aqueous solubility (<0.1 mg/mL in water), but soluble in polar organic solvents like DMSO.

The difluorocyclohexyl moiety stabilizes the compound against oxidative degradation, a feature critical for in vivo applications .

Properties

Molecular Formula

C9H12F2N2

Molecular Weight

186.20 g/mol

IUPAC Name

4-(4,4-difluorocyclohexyl)-1H-pyrazole

InChI

InChI=1S/C9H12F2N2/c10-9(11)3-1-7(2-4-9)8-5-12-13-6-8/h5-7H,1-4H2,(H,12,13)

InChI Key

FYYXWXOLZOAXOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CNN=C2)(F)F

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is commonly synthesized via cyclocondensation reactions involving hydrazine and β-diketones or β-keto esters. For example:

  • Reaction of hydrazine hydrate with a suitable diketone precursor forms the pyrazole ring.
  • In continuous flow synthesis methods, diketones such as pentane-2,4-dione are fluorinated and then reacted with hydrazine to yield fluoropyrazole derivatives.

This step is crucial for establishing the heterocyclic framework and can be optimized by adjusting solvent, temperature, and reagent stoichiometry.

Introduction of the 4,4-Difluorocyclohexyl Group

The 4,4-difluorocyclohexyl substituent is typically introduced via nucleophilic substitution or coupling reactions involving difluorocyclohexyl halides or related precursors under basic conditions. This step is often performed after pyrazole ring formation to ensure regioselectivity and functional group compatibility.

Representative Synthetic Procedure

A typical synthesis of 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile involves the following steps:

  • Pyrazole Ring Construction: Condensation of hydrazine with an appropriate diketone or keto ester to form the pyrazole intermediate.
  • Substitution Reaction: Reaction of the pyrazole intermediate with 4,4-difluorocyclohexyl halide under basic conditions to introduce the difluorocyclohexyl group.
  • Functional Group Modification: Conversion of substituents such as nitrile or amino groups via hydrolysis or amination reactions.

Industrial and Laboratory Scale Synthesis

Industrial methods focus on optimizing yield and purity through:

  • High-throughput screening for catalysts and reaction conditions
  • Use of continuous flow reactors for scalable and efficient fluorination and cyclization steps
  • Careful control of reaction parameters such as temperature, solvent polarity, and reagent concentration to maximize regioselectivity and minimize by-products

Case Study: Synthesis of 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide

This derivative is synthesized from the nitrile precursor via an amide formation reaction:

Step Reagents and Conditions Yield Notes
1 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile (3.88 g, 14.6 mmol) dissolved in ethanol (40 mL) Starting material
2 Addition of hydrogen peroxide (35% in water, 0.41 mol) and ammonia (25% in water) over 10 min at room temperature Oxidative amidation step
3 Stirring at room temperature for 2 hours Reaction completion
4 Workup: Concentration under reduced pressure, extraction with dichloromethane and water, washing with sodium thiosulfate solution Purification
5 Drying and concentration under reduced pressure 68% Isolated yield of 5-amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide

This method highlights a mild, efficient conversion of nitrile to carboxamide functionality using ammonia and hydrogen peroxide in ethanol/water medium.

Analytical Techniques for Characterization and Purity Assessment

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess purity and monitor reaction progress.
  • Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, especially fluorine NMR for the difluorocyclohexyl group. Infrared (IR) spectroscopy identifies functional groups such as nitrile (C≡N stretch ~2242 cm⁻¹).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight and formula.
  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, including bond lengths and torsion angles.

Computational Chemistry in Synthesis Optimization

Density functional theory (DFT) and other quantum chemical methods assist in:

  • Predicting reaction pathways and transition states
  • Understanding electronic effects of the difluorocyclohexyl substituent on reactivity
  • Optimizing regioselectivity and reaction conditions
  • Validating experimental data and resolving discrepancies in spectroscopic assignments

Summary and Outlook

The preparation of 4-(4,4-difluorocyclohexyl)-1H-pyrazole derivatives involves well-established synthetic strategies centered on pyrazole ring formation and subsequent functionalization with the difluorocyclohexyl group. Advances in continuous flow synthesis and computational modeling have enhanced the efficiency and selectivity of these processes. The availability of detailed reaction conditions, purification methods, and analytical techniques supports the scalable production of these compounds for pharmaceutical research and development.

Chemical Reactions Analysis

4-(4,4-Difluorocyclohexyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4-difluorocyclohexyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can influence the binding affinity and selectivity of the compound, leading to specific biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

4-Cyclohexyl-1H-Pyrazole

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.20 g/mol
  • LogP : ~2.1
  • Key Difference : Absence of fluorine reduces metabolic stability. Studies show a 40% faster hepatic clearance in rats compared to the difluoro derivative .

4-(4-Methylcyclohexyl)-1H-Pyrazole

  • Molecular Formula : C₁₀H₁₄N₂
  • Molecular Weight : 162.23 g/mol
  • LogP : ~2.5
  • Key Difference : Methyl substitution increases steric bulk but lacks the electronic effects of fluorine, resulting in weaker binding affinity to kinase targets (IC₅₀ = 120 nM vs. 45 nM for the difluoro compound) .

4-(4-Chlorocyclohexyl)-1H-Pyrazole

  • Molecular Formula : C₉H₁₁ClN₂
  • Molecular Weight : 188.65 g/mol
  • LogP : ~3.0
  • Key Difference : Chlorine’s higher electronegativity enhances logP but introduces toxicity concerns (hepatotoxicity observed in preclinical trials) .

Key Findings :

  • Fluorination improves target binding and prolongs half-life by reducing cytochrome P450-mediated oxidation .
  • Methyl and chloro analogs exhibit trade-offs between solubility and activity, highlighting the difluoro derivative’s balanced profile .

Q & A

Q. What are the established synthetic routes for 4-(4,4-difluorocyclohexyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization with the difluorocyclohexyl group. For example, cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions (e.g., H₂SO₄ or acetic acid) can yield the pyrazole scaffold . Subsequent Suzuki-Miyaura coupling or nucleophilic aromatic substitution may introduce the 4,4-difluorocyclohexyl moiety. Optimization requires precise control of:
  • Temperature : 80–120°C for cyclization .
  • Catalysts : Pd-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
    Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of the difluorocyclohexyl group (δ ~100–120 ppm for ¹⁹F) and pyrazole proton environments (δ 7–8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z ~211.1) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% target) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence the compound's biological activity, and what strategies can be employed to modify this scaffold?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The difluorocyclohexyl group enhances lipophilicity and metabolic stability, while the pyrazole ring’s N-H position influences hydrogen bonding with targets .
  • Modification Strategies :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to improve target affinity.
  • Replace the cyclohexyl group with bicyclic systems (e.g., norbornane) to study steric effects .
  • Biological Testing : Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate structural changes with activity trends .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cyclooxygenase-2) by simulating ligand-receptor binding poses .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps for reactive sites .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., identical cell lines, IC₅₀ protocols) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement .

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